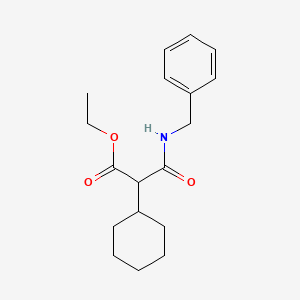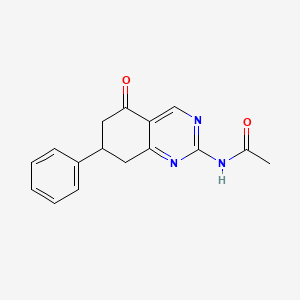![molecular formula C17H22N4O2 B5217894 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide, also known as Meclizine, is a compound that belongs to the class of antihistamines and anticholinergics. This compound is used to treat symptoms of motion sickness, vertigo, and nausea. In addition to its clinical applications, Meclizine has been extensively studied for its potential use in scientific research.
Mechanism of Action
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide acts as a competitive antagonist of histamine H1 receptors and muscarinic acetylcholine receptors. By blocking the activity of these receptors, this compound can reduce the effects of histamine and acetylcholine on the central nervous system. This leads to a decrease in symptoms such as nausea, dizziness, and vertigo.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an antagonist of histamine H1 receptors and muscarinic acetylcholine receptors, this compound has been shown to modulate the activity of several neurotransmitter systems. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, while decreasing the release of serotonin. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Advantages and Limitations for Lab Experiments
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has several advantages for use in lab experiments. This compound has a well-defined mechanism of action and has been extensively studied, making it a valuable tool for investigating the role of histamine and acetylcholine receptors in various neurological and psychiatric disorders. However, this compound also has several limitations. This compound has a relatively low potency and selectivity for histamine H1 receptors and muscarinic acetylcholine receptors, which can make it difficult to achieve specific effects in lab experiments.
Future Directions
There are several future directions for research on N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide. One area of interest is the potential use of this compound in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective this compound analogs, which could be used to investigate the role of histamine and acetylcholine receptors in greater detail. Additionally, the use of this compound in combination with other compounds, such as other antihistamines or anticholinergics, could be explored to achieve more specific effects.
Synthesis Methods
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide involves the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-nicotinoyl chloride. This intermediate is then reacted with diethylamine and 3-pyridinecarboxaldehyde to form this compound.
Scientific Research Applications
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide has been widely used in scientific research due to its ability to act as an antagonist of histamine H1 receptors and muscarinic acetylcholine receptors. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make this compound a valuable tool for investigating the mechanisms underlying various neurological and psychiatric disorders.
properties
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-21(5-2)15-13(8-6-10-18-15)12-20-16(22)14-9-7-11-19-17(14)23-3/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTOBCKLJWECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)

![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)


![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)

![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)